4-(Bromomethyl)thiophene-2-carboxylic acid
Description
Properties
CAS No. |
54796-50-8 |
|---|---|
Molecular Formula |
C6H5BrO2S |
Molecular Weight |
221.07 g/mol |
IUPAC Name |
4-(bromomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9) |
InChI Key |
HKGBUPFCIXOJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CBr)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Route from Thiophene
A well-documented method involves the following key steps, based on patent literature and peer-reviewed research:
| Step | Reaction Description | Conditions and Reagents | Yield / Notes |
|---|---|---|---|
| 1 | Bromination of thiophene to form 2-bromothiophene | Thiophene dissolved in halohydrocarbon and hydrobromic acid, cooled to -10 to 0 °C, reacted with pyridine perbromide hydrobromide salt at 0 °C | High yield; extraction and distillation to isolate 2-bromothiophene |
| 2 | Synthesis of 2-(2-thiophene) diethyl malonate via reaction of 2-bromothiophene with diethyl malonate | Diethyl malonate and sodium or sodium ethoxide at 90-100 °C; addition of 2-bromothiophene in toluene; reflux 7-8 hours | Yields 88-94% of diethyl malonate derivative |
| 3 | Saponification and decarboxylation of diethyl malonate derivative to yield 2-thiophenecarboxylic acid | Reflux in alcoholic solvent under alkaline conditions for saponification; acidification and reflux for decarboxylation | Purification by extraction and recrystallization |
This 2-thiophenecarboxylic acid intermediate can then be further functionalized to introduce the bromomethyl group at the 4-position.
Bromomethylation of Thiophene-2-carboxylic Acid or Esters
The bromomethyl group is typically introduced via radical bromination of methyl groups adjacent to the thiophene ring:
- Starting Material: Methyl thiophene-2-carboxylate or 2-thiophenecarboxylic acid.
- Reagents: N-bromosuccinimide (NBS) as the brominating agent.
- Initiators: Radical initiators such as azobisisobutyronitrile (AIBN).
- Conditions: Reflux in an inert solvent (e.g., carbon tetrachloride or chloroform) under nitrogen atmosphere.
This method selectively brominates the methyl group at the 4-position, yielding methyl 4-(bromomethyl)thiophene-2-carboxylate, which can be hydrolyzed to the corresponding acid.
Hydrolysis to this compound
- The methyl ester group is hydrolyzed under acidic or basic conditions to obtain the free carboxylic acid.
- Typical conditions include refluxing with aqueous sodium hydroxide followed by acidification.
- The final product, this compound, is isolated by filtration or extraction and purified by recrystallization.
Summary Table of Preparation Routes
Research Findings and Notes
- The multi-step synthesis starting from thiophene allows for high yields and purity of the intermediate 2-thiophenecarboxylic acid, which is a key precursor for further functionalization.
- Radical bromination using NBS is the preferred method for selective bromomethylation at the 4-position of methyl thiophene-2-carboxylate, providing good regioselectivity and moderate to high yields.
- Hydrolysis of the ester to the acid is straightforward and typically quantitative under controlled conditions.
- The overall synthetic strategy balances practicality, yield, and scalability, making it suitable for both laboratory and industrial production.
- Handling of brominating agents and radical initiators requires careful control of reaction conditions to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
- As a Building Block in Organic Synthesis: 4-(Bromomethyl)thiophene-2-carboxylic acid can serve as a versatile building block in the synthesis of more complex molecules . The bromomethyl group can undergo nucleophilic substitution reactions, while the carboxylic acid group can be used to form esters, amides, or other functional groups .
- Pharmaceutical Intermediate: The compound can be used as an intermediate in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of thiophene derivatives with antibacterial activities . The thiophene moiety is a common structural element in many drugs due to its ability to mimic benzene while offering unique electronic and metabolic properties .
- Ligand Synthesis: Carboxylic acids such as this compound can be employed in the synthesis of ligands . These ligands can then be used in metal coordination chemistry for catalysis, sensing, or materials science applications .
- Material Science: Thiophene derivatives are used extensively in polymer chemistry for creating conjugated polymers with semiconducting properties . These materials are used in organic electronics, such as organic solar cells and field-effect transistors .
Synthesis Method
One patent describes a novel synthetic method of 4-bromobenzo[b]thiophene, which involves using 2-bromo-6-fluorobenzaldehyde as a raw material . The process includes an etherification reaction with chloro or bromo methyl mercaptan to produce 2-chloro(bromo)methyl ether-6-bromobenzaldehyde, followed by a Wittig reaction to obtain the target compound . The crude product is then refined and purified to achieve high purity . This method is characterized by mild reaction conditions, ease of industrial production, good product quality, and high yield .
Related Compounds
Mechanism of Action
The mechanism of action of 4-bromomethyl-thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
4-Bromo-2-thiophenecarboxylic Acid
- Structure : Bromo (-Br) at the 4-position and carboxylic acid (-COOH) at the 2-position.
- Key Differences : Lacks the bromomethyl group, reducing its reactivity in alkylation reactions.
- Applications : Primarily used as a building block in medicinal chemistry for kinase inhibitors .
4-Chlorobenzo[b]thiophene-2-carboxylic Acid
- Structure : Chlorine (-Cl) replaces bromine, fused to a benzene ring (benzo[b]thiophene).
- Key Differences : The benzo-fused system increases aromaticity and lipophilicity. Chlorine is less reactive than bromine in cross-coupling reactions.
- Applications : Explored in anti-inflammatory and anticancer drug development .
3-Amino-4-(phenylsulfonyl)thiophene-2-carboxylic Acid
- Structure: Features amino (-NH₂) and sulfonyl (-SO₂Ph) groups.
- Key Differences: The sulfonyl group enhances hydrogen-bonding capacity, while the amino group allows for further functionalization.
- Applications: Potential protease inhibitors due to its hydrogen-bonding motifs .
Heterocyclic Analogues with Bromine Substitution
5-Bromobenzo[b]thiophene-3-carboxylic Acid
- Structure : Bromine at the 5-position of a benzo[b]thiophene ring.
- Key Differences : Positional isomerism affects electronic distribution; the 3-carboxylic acid group alters acidity (pKa ~2.5) compared to 2-carboxylic derivatives.
- Applications : Used in fluorescence-based sensors due to its extended conjugation .
4-(4-Bromophenyl)thiazole-2-carboxylic Acid
- Structure : Thiazole ring with a bromophenyl substituent.
- Key Differences : Thiazole’s nitrogen atom introduces basicity, contrasting with thiophene’s neutrality.
- Applications : Antimicrobial agents targeting bacterial cell walls .
4-Methylbenzo[b]thiophene-2-carboxylic Acid
- Structure : Methyl (-CH₃) instead of bromomethyl.
- Key Differences : Methyl is inert compared to bromomethyl, limiting its use in nucleophilic reactions.
- Applications: Intermediate in non-steroidal anti-inflammatory drugs (NSAIDs) .
4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic Acid
Data Table: Comparative Analysis of Key Properties
Research Findings and Trends
- Synthetic Utility : The bromomethyl group in this compound enables efficient alkylation, as seen in the synthesis of COX-2 inhibitors with binding energies up to -10.48 kcal/mol .
- Biological Activity : Derivatives of 4-(4-Bromophenyl)thiazole-2-carboxylic acid show MIC values <1 µg/mL against Staphylococcus aureus, outperforming thiophene analogues due to thiazole’s heteroatom .
- Material Science : The dual carboxylic acid groups in 4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid enhance coordination with transition metals, enabling MOFs with surface areas >1000 m²/g .
Biological Activity
4-(Bromomethyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.
This compound has the molecular formula and is characterized by a thiophene ring substituted with a bromomethyl group and a carboxylic acid functional group. Its structure is pivotal for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. In vitro testing against various bacterial strains has shown promising results.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 25 | 15 |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | E. coli (ESBL producer) | 10 | 13 |
| Control (Ampicillin) | E. coli | 5 | 20 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against E. coli, particularly strains that produce extended-spectrum beta-lactamases (ESBLs). The zone of inhibition increases with higher concentrations, suggesting a dose-dependent effect .
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have indicated that this compound can effectively bind to the active sites of key bacterial enzymes, including beta-lactamases, which are responsible for antibiotic resistance .
Anticancer Potential
In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of thiophene derivatives. Studies have shown that certain thiophene-based compounds can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Activity
A study investigating the effects of thiophene derivatives on human cancer cell lines demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MDA-MB-231). The IC50 values were reported to be in the low micromolar range, indicating effective growth inhibition .
Q & A
Q. Basic
- Use PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38).
- Avoid inhalation (R20/21/22); work in a fume hood.
- Refer to SDS for emergency protocols, though specific SDS data may require direct supplier contact .
Can DFT calculations predict regioselectivity?
Advanced
Yes. Density Functional Theory (DFT) models the electron density distribution, identifying reactive sites. For example, Fukui indices highlight nucleophilic regions on the thiophene ring. Docking studies (as in COX-2 inhibitor research) further validate interaction patterns .
What are its solubility characteristics?
Basic
It is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF) and moderately in THF. Solvent choice affects reaction rates; DMF enhances nucleophilic substitution by stabilizing ionic intermediates .
How is it used to modify pharmacokinetic properties in drug design?
Advanced
The bromomethyl group serves as a handle for conjugating bioactive molecules (e.g., COX-2 inhibitors). Derivatives show improved lipophilicity (logP ~2.5) and binding affinity (e.g., ΔG = -10.48 kcal/mol in docking studies). Structural analogs demonstrate antioxidant and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
